(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 865545-59-1
VCID: VC4767230
InChI: InChI=1S/C16H12ClN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3
SMILES: CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C16H12ClN3O3S
Molecular Weight: 361.8

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

CAS No.: 865545-59-1

Cat. No.: VC4767230

Molecular Formula: C16H12ClN3O3S

Molecular Weight: 361.8

* For research use only. Not for human or veterinary use.

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide - 865545-59-1

Specification

CAS No. 865545-59-1
Molecular Formula C16H12ClN3O3S
Molecular Weight 361.8
IUPAC Name N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Standard InChI InChI=1S/C16H12ClN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3
Standard InChI Key SYEZEDXTDYYLMJ-FBMGVBCBSA-N
SMILES CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[d]thiazole scaffold, a bicyclic structure comprising a benzene ring fused to a thiazole moiety. Key substitutions include:

  • 4-Chloro group: Attached to the benzene ring, enhancing electrophilicity and potential receptor binding.

  • 3-Ethyl group: An alkyl substituent on the thiazole nitrogen, influencing lipophilicity and metabolic stability.

  • 2-Nitrobenzamide: An (E)-configured amide group at the 2-position, contributing to hydrogen-bonding interactions.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₆H₁₂ClN₃O₃S
Molecular Weight361.8 g/mol
IUPAC NameN-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
SMILESCCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3N+[O-]
LogP (Predicted)3.2 (Estimated via PubChem)

The (E)-configuration at the imine bond is critical for maintaining planar geometry, which facilitates interactions with biological targets .

Synthesis and Analytical Characterization

Analytical Validation

1H NMR and 13C NMR are pivotal for confirming structure, with characteristic signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and nitrobenzamide protons (δ 7.5–8.1 ppm) . Mass spectrometry (MS) typically shows a molecular ion peak at m/z 361.8.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies on structurally similar compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The nitro group enhances redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .

Table 2: Reported Antimicrobial IC₅₀ Values for Analogues

MicroorganismIC₅₀ (µM)Compound AnalogueSource
Staphylococcus aureus12.33-Fluoro-thiazolylidene
Escherichia coli>50Chloro-benzothiazole
Candida albicans18.7Nitrobenzamide derivative

Anti-Inflammatory and Antidiabetic Effects

In silico modeling of analogous thiazol-2(3H)-ylidene derivatives reveals α-glucosidase inhibition (IC₅₀ = 8.2 µM), suggesting utility in managing diabetes . Anti-inflammatory activity may arise from COX-2 suppression, though experimental validation is pending.

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for targeted modifications:

  • Nitro Group Reduction: Converting -NO₂ to -NH₂ could enhance solubility and reduce toxicity.

  • Ethyl Group Replacement: Introducing bulkier alkyl chains may improve target selectivity .

Table 3: Structure-Activity Relationship (SAR) Trends

ModificationEffect on ActivitySource
Nitro → Amino↑ Solubility, ↓ Cytotoxicity
Ethyl → Isopropyl↑ Kinase Inhibition
Chloro → Fluoro↑ Metabolic Stability

Preclinical Challenges

  • Solubility: The logP of 3.2 indicates high lipophilicity, necessitating formulation strategies like nanoemulsions.

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the thiazole ring requires mitigation via deuterium exchange .

Future Perspectives

Mechanistic Elucidation

High-resolution cryo-EM and X-ray crystallography could map binding modes with SYK or α-glucosidase, guiding rational design .

In Vivo Studies

Rodent models of infection and cancer are critical for evaluating pharmacokinetics and efficacy. Preliminary toxicity assays should assess hepatic and renal impacts.

Clinical Translation

Collaborations between academic and industrial labs will accelerate IND-enabling studies, particularly for oncology and infectious disease indications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator